molecular formula C10H5Cl2NO2 B1330270 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione CAS No. 6637-47-4

1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione

Cat. No. B1330270
CAS RN: 6637-47-4
M. Wt: 242.05 g/mol
InChI Key: WGGQQECAPZLVDV-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione, also known as 2,5-dichloro-1-(2,5-dichlorophenyl)-1H-pyrrole-2,5-dione, is an organochlorine compound that has been studied for its potential applications in the fields of medicine, biochemistry, and chemistry. It is a white crystalline solid with a molecular weight of 287.95 g/mol, and it has been used as a reagent in various synthetic processes. The compound has also been studied for its potential use in the synthesis of novel pharmaceuticals and in the development of new materials.

Scientific Research Applications

Corrosion Inhibition

1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione derivatives have demonstrated significant efficiency as organic inhibitors of carbon steel corrosion in acidic environments. Studies involving derivatives such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD) revealed their potent inhibitory action against carbon steel corrosion in hydrochloric acid medium. These derivatives function as mixed-type inhibitors and adhere to the Langmuir’s adsorption isotherm, suggesting a chemisorption process on the steel surface (Zarrouk et al., 2015).

Photoluminescent Materials

1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione based polymers exhibit notable photoluminescent properties. A study on π-conjugated polymers containing this compound and 1,4-phenylene units showed that these materials are suitable for electronic applications due to their strong photoluminescence and good photochemical stability in solutions (Beyerlein & Tieke, 2000).

Inhibition of PGE(2) Production

Derivatives of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione have shown potential in inhibiting PGE(2) production, a factor in inflammatory responses. One study synthesized 3,4-Diphenyl-substituted 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives, which were found to be effective in inhibiting LPS-induced PGE(2) production in macrophage cells (Moon et al., 2010).

Fungicidal Activity

Chlorinated derivatives of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione exhibit notable fungicidal properties. Research on chlorinated phenylamino derivatives of this compound revealed their effectiveness in both in-vivo and in-vitro fungicidal assays, making them potential candidates for agricultural applications (Yaroslavskym et al., 2009).

Inhibitors of Glycolate Oxidase

Certain 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione derivatives have been identified as inhibitors of glycolate oxidase, an enzyme involved in various metabolic pathways. Research has shown that compounds with large lipophilic substituents derived from this compound are potent, competitive inhibitors of glycolate oxidase, which could have implications in medical and biochemical research (Rooney et al., 1983).

properties

IUPAC Name

1-(2,5-dichlorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(13)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGQQECAPZLVDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C(=O)C=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284903
Record name 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione

CAS RN

6637-47-4
Record name 6637-47-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52632
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC39728
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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